4,4'-Diphenoxybiphenyl

説明

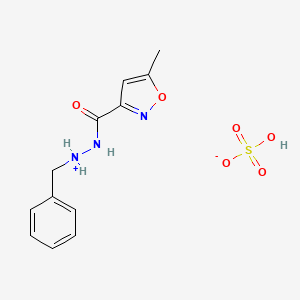

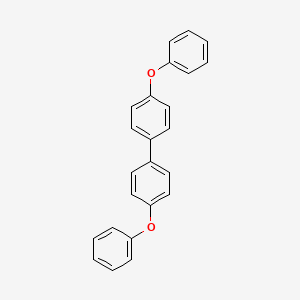

4,4’-Diphenoxybiphenyl is a chemical compound with the molecular formula C24H18O2 . It has an average mass of 338.398 Da and a monoisotopic mass of 338.130676 Da . It contains a total of 47 bonds, including 29 non-H bonds, 24 multiple bonds, 5 rotatable bonds, 24 aromatic bonds, 4 six-membered rings, and 2 aromatic ethers .

Molecular Structure Analysis

The molecular structure of 4,4’-Diphenoxybiphenyl includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 47 bond(s). There are 29 non-H bond(s), 24 multiple bond(s), 5 rotatable bond(s), 24 aromatic bond(s), 4 six-membered ring(s) and 2 ether(s) (aromatic) .Physical And Chemical Properties Analysis

4,4’-Diphenoxybiphenyl has a molecular formula of C24H18O2, an average mass of 338.398 Da, and a monoisotopic mass of 338.130676 Da . More detailed physical and chemical properties such as hardness, melting and boiling points, and solubility would require specific experimental measurements .科学的研究の応用

Electrochemical Applications

4,4'-Diphenoxybiphenyl and related diphenoquinones have been studied for their potential utility in green carbon-based batteries. These compounds exhibit rapid and reversible reductions, making them suitable for redox-active derivatives in electrochemical devices. The electrochemical studies in both solution and solid states have shown that these compounds are reduced more rapidly and reversibly at potentials higher than analogous benzoquinones, indicating their potential in modern chemistry and development of carbon-based electrochemical devices (Néron et al., 2022).

Synthesis and Characterization

4,4'-Diphenoxybiphenyl derivatives have been synthesized and characterized for various applications. For example, the synthesis and characterization of 4,4'-bis(4-hydroxybenzoyloxy)-3,3',5,5'-tetramethylbiphenyl from p-hydroxybenzoic acid, exploring the effects of different reaction conditions on product yield, opens avenues for specialized applications in materials science and chemistry (Zhang Peng-yun, 2011).

Supramolecular Chemistry

Diphenylalanine, closely related to diphenoxybiphenyls, forms ordered assemblies used for various applications including energy storage, biosensing, light emission, drug delivery, artificial photosynthesis, and chemical propulsion. The modification of diphenylalanine analogues leads to the formation of distinctive microstructures with unique mechanical, optical, piezoelectric, and semiconductive properties (Pellach et al., 2016).

Photocatalytic Applications

The photocatalytic degradation of moderately-brominated diphenylethers like 2,2',4,4'-tetrabromodiphenyl ether (BDE47) is enhanced over silver nanoparticle-loaded TiO2. This degradation process, involving a rapid reductive debromination in UV-irradiated anoxic conditions, demonstrates the potential of diphenoxybiphenyl derivatives in environmental remediation and pollution control (Lei et al., 2016).

Safety And Hazards

Based on the safety data sheet, 4,4’-Diphenoxybiphenyl may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed. It is toxic to aquatic life and harmful to aquatic life with long-lasting effects .

特性

IUPAC Name |

1-phenoxy-4-(4-phenoxyphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O2/c1-3-7-21(8-4-1)25-23-15-11-19(12-16-23)20-13-17-24(18-14-20)26-22-9-5-2-6-10-22/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCAQUUSBHVLJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304997 | |

| Record name | NSC168738 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Diphenoxy-1,1'-biphenyl | |

CAS RN |

2519-16-6 | |

| Record name | 4,4′-Diphenoxy-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2519-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 168738 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002519166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC168738 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC168738 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。